1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate
Overview
Description
1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is a pyridinium salt with a tetrafluoroborate anion, which contributes to its stability and reactivity.
Preparation Methods
The synthesis of 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate typically involves a multi-step process. One common method includes the reaction of 2-ethyl-4,6-diphenylpyridine with benzyl chloride in the presence of a base to form the pyridinium salt. The resulting salt is then treated with tetrafluoroboric acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein interaction assays.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate stands out due to its unique combination of stability, reactivity, and versatility. Similar compounds include:
- 1-Benzyl-4,6-diphenylpyridinium tetrafluoroborate
- 2-Ethyl-4,6-diphenylpyridinium tetrafluoroborate
- 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-2-ethyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N.BF4/c1-2-25-18-24(22-14-8-4-9-15-22)19-26(23-16-10-5-11-17-23)27(25)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMQQDRCWPKQAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=[N+](C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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